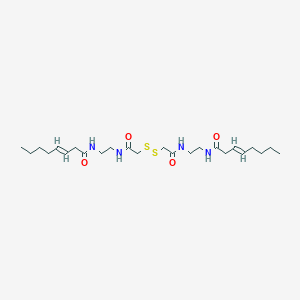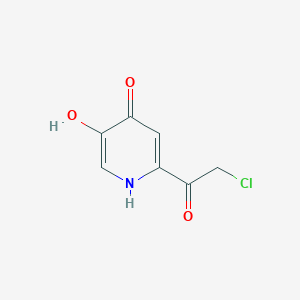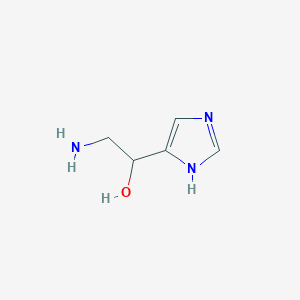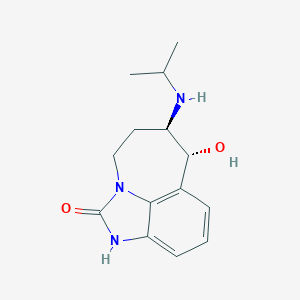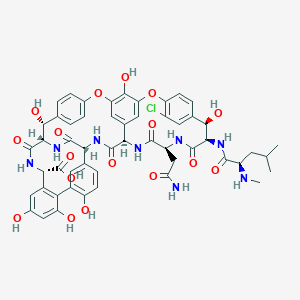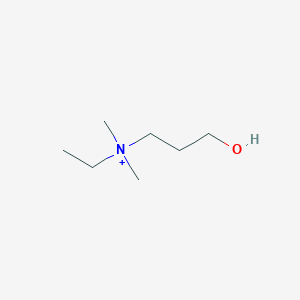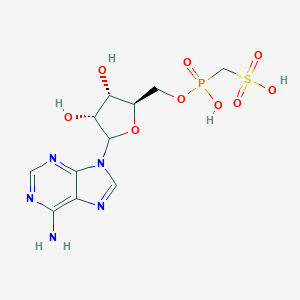
beta-Methylene aps
Overview
Description
Beta-Methylene aps, also known as β-Methylene adenosine 5'-phosphosulfate, is a crucial molecule in the biosynthesis of sulfated compounds. It is an analog of adenosine 5'-phosphosulfate (APS), which is involved in the transfer of sulfate groups to various biomolecules. β-Methylene aps is a potent inhibitor of sulfotransferase enzymes, which are responsible for the transfer of sulfate groups to biomolecules. It has been extensively studied for its potential as a therapeutic agent and as a tool in biochemical research.
Mechanism Of Action
β-Methylene aps acts as a competitive inhibitor of sulfotransferase enzymes by binding to the active site of the enzyme. This prevents the transfer of sulfate groups to biomolecules, leading to a decrease in the level of sulfated compounds. The inhibition of sulfotransferase enzymes by β-Methylene aps has been shown to have significant effects on various biological processes such as cell signaling, metabolism, and development.
Biochemical And Physiological Effects
The inhibition of sulfotransferase enzymes by β-Methylene aps has been shown to have significant effects on various biological processes. It has been shown to affect the biosynthesis of proteoglycans, which are important components of the extracellular matrix. It has also been shown to affect the metabolism of various drugs and hormones, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, β-Methylene aps has been shown to affect the regulation of cell signaling pathways, leading to changes in cell growth and differentiation.
Advantages And Limitations For Lab Experiments
The use of β-Methylene aps in biochemical research has several advantages. It is a potent and specific inhibitor of sulfotransferase enzymes, allowing for the selective inhibition of these enzymes without affecting other biological processes. It is also a stable compound that can be easily synthesized and purified. However, the use of β-Methylene aps also has some limitations. It can be toxic to cells at high concentrations, and its effects on other biological processes may complicate the interpretation of experimental results.
Future Directions
The use of β-Methylene aps in biochemical research is an active area of investigation, with several future directions. One direction is the development of more potent and specific inhibitors of sulfotransferase enzymes. Another direction is the investigation of the role of sulfation in various diseases, such as cancer and inflammation. Additionally, the use of β-Methylene aps in drug discovery and development is an area of interest, as it can be used to study the metabolism of drugs and their interactions with sulfotransferase enzymes.
Conclusion
In conclusion, β-Methylene aps is a potent inhibitor of sulfotransferase enzymes that has been extensively studied in biochemical research. Its use has led to significant insights into the role of sulfation in various biological processes and diseases. The development of more potent and specific inhibitors of sulfotransferase enzymes, as well as the investigation of the role of sulfation in drug metabolism and disease, are areas of active research in the field.
Synthesis Methods
β-Methylene aps can be synthesized through a multi-step process involving the use of various reagents and catalysts. The most commonly used method involves the reaction of adenosine 5'-phosphosulfate with formaldehyde in the presence of a strong base such as potassium hydroxide. The resulting product is β-Methylene aps, which can be purified through chromatography techniques.
Scientific Research Applications
β-Methylene aps has been widely used in biochemical research as a potent inhibitor of sulfotransferase enzymes. It has been used to study the role of sulfation in various biological processes such as proteoglycan biosynthesis, hormone regulation, and drug metabolism. β-Methylene aps has also been used as a tool to investigate the function of sulfotransferase enzymes in various diseases such as cancer, inflammation, and cardiovascular disease.
properties
IUPAC Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O9PS/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-26(19,20)4-27(21,22)23/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H2,12,13,14)(H,21,22,23)/t5-,7-,8-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWGJQWZBBXEI-YNJARDAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923618 | |
| Record name | 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid | |
CAS RN |
120975-36-2 | |
| Record name | beta-Methylene adenosine phosphosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120975362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



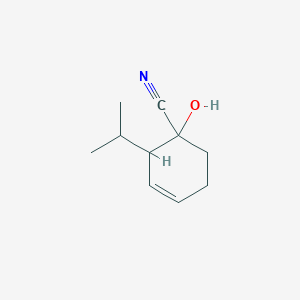
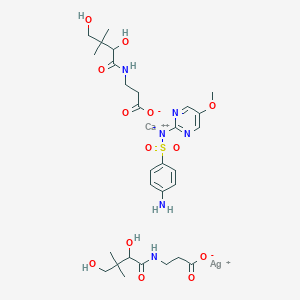
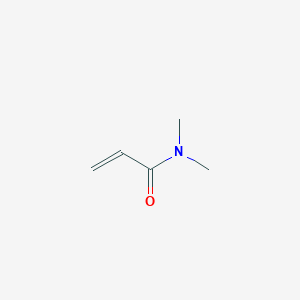
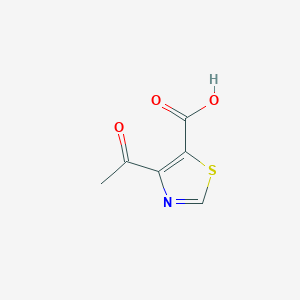

![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
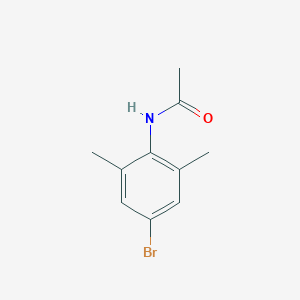
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
